

Orexin 2 Receptor Agonists: A Comparative Meta-Analysis of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

The landscape of sleep disorder therapeutics is undergoing a significant transformation with the emergence of Orexin 2 Receptor (OX2R) agonists. These novel compounds target the underlying pathophysiology of disorders like narcolepsy and idiopathic hypersomnia, offering a promising alternative to traditional stimulant-based treatments. This guide provides a comparative meta-analysis of available clinical trial data for leading OX2R agonists in development, presenting key performance indicators, detailed experimental protocols, and visualizations of the associated biological pathways and trial designs.

Comparative Efficacy and Safety of OX2R Agonists

The following tables summarize the quantitative data from various clinical trials of OX2R agonists. Direct head-to-head comparison trials are limited; therefore, data is presented from individual placebo-controlled studies.

Table 1: Efficacy in Narcolepsy Type 1 (NT1)



Drug Candidate	Trial Phase	Primary Efficacy Endpoints	Key Findings	Adverse Events
TAK-994	Phase 2	- Maintenance of Wakefulness Test (MWT) - Epworth Sleepiness Scale (ESS) - Weekly Cataplexy Rate (WCR)	Statistically significant and clinically meaningful improvements in MWT, ESS, and WCR compared to placebo.[1][2] [3] For example, at the highest dose, the change in MWT from baseline was 32.6 minutes versus -2.5 minutes for placebo.[2][3]	Urinary urgency/frequenc y.[1][2][3] Trial terminated early due to hepatotoxic effects in some patients.[1][2][4]
TAK-861	Phase 2b	- MWT - ESS - WCR	Statistically significant and clinically meaningful improvements in MWT (p < 0.001), ESS, and WCR compared to placebo at week 8.[5][6] Improvements were maintained in a long-term extension study. [6]	Urinary urgency/frequenc y and insomnia were the most common.[6] No treatment-related serious adverse events were reported.[5]



ORX750	Phase 2a	- MWT	significant and dose-dependent improvements from baseline vs. placebo in mean sleep latency on the MWT.[7] At the 1.5-mg dose, a >20-minute change from baseline compared to placebo was observed.[7]	Generally well- tolerated.[8]
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Table 2: Efficacy in Narcolepsy Type 2 (NT2) and Idiopathic Hypersomnia (IH)



Drug Candidate	Trial Phase	Indication(s	Primary Efficacy Endpoints	Key Findings	Adverse Events
ALKS 2680	Phase 1b	NT2, IH	- MWT	Impressive improvement s in the MWT compared to placebo.[9] The effects appear to be sustained over time.[9]	Mild adverse effects, particularly at higher doses, including polyuria, insomnia, and transient blurred vision.[9] No severe or significant adverse events reported.[9]
Alixorexton	Phase 2 (Vibrance-2)	NT2	- MWT - ESS	Clinically meaningful improvement s on the MWT and ESS.[10] Higher doses (14 mg and 18 mg) met statistical significance on MWT, while the 18 mg dose was statistically significant on ESS.[10]	Generally well- tolerated.[10] Most common were pollakiuria, insomnia, and dizziness.[10] No serious adverse events reported.[10]



ORX750	Phase 2a (CRYSTAL-1)	NT2, IH	- MWT	First clinical efficacy data for an OX2R agonist in NT2 and IH, setting a benchmark for future programs.[7]	Generally well- tolerated.
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Experimental Protocols Maintenance of Wakefulness Test (MWT)

The MWT is an objective measure of a person's ability to stay awake during the day.[11]

- Procedure: The test consists of four trials conducted at two-hour intervals, starting 1.5 to 3 hours after the patient's usual wake-up time.[3][12] For each trial, the patient sits in a comfortable, semi-reclined position in a dimly lit, quiet room and is instructed to try to remain awake without resorting to extraordinary measures like singing or slapping their face.[3][12]
- Data Acquisition: Continuous electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset.
- Endpoint: Each trial lasts for 40 minutes. If the patient falls asleep, the trial is terminated after unequivocal sleep is observed (three consecutive 30-second epochs of stage N1 sleep or one epoch of any other sleep stage).[3] The primary endpoint is the mean sleep latency across the four trials.

Epworth Sleepiness Scale (ESS)

The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight common situations.[9][13]

Procedure: Patients rate their chance of dozing on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing) for situations like sitting and reading, watching TV, and as a passenger in a car.[13]



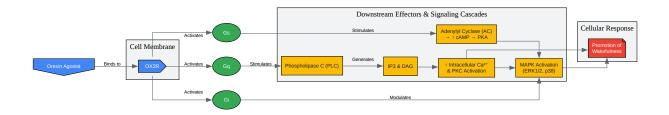
• Scoring: The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[7][9] A score of 10 or more is generally considered to indicate excessive daytime sleepiness.[14]

Weekly Cataplexy Rate (WCR)

The WCR is a measure of the number of cataplexy attacks experienced by a patient.

- Procedure: Data on the frequency of cataplexy attacks are typically collected through patient diaries.[15] Patients are instructed to record the number of episodes of sudden muscle weakness triggered by emotions each day.
- Endpoint: The primary endpoint is the average number of cataplexy attacks per week, calculated from the patient diary entries over a specified period (e.g., the stable dose period of a clinical trial).[15]

Visualizations Orexin 2 Receptor (OX2R) Signaling Pathway

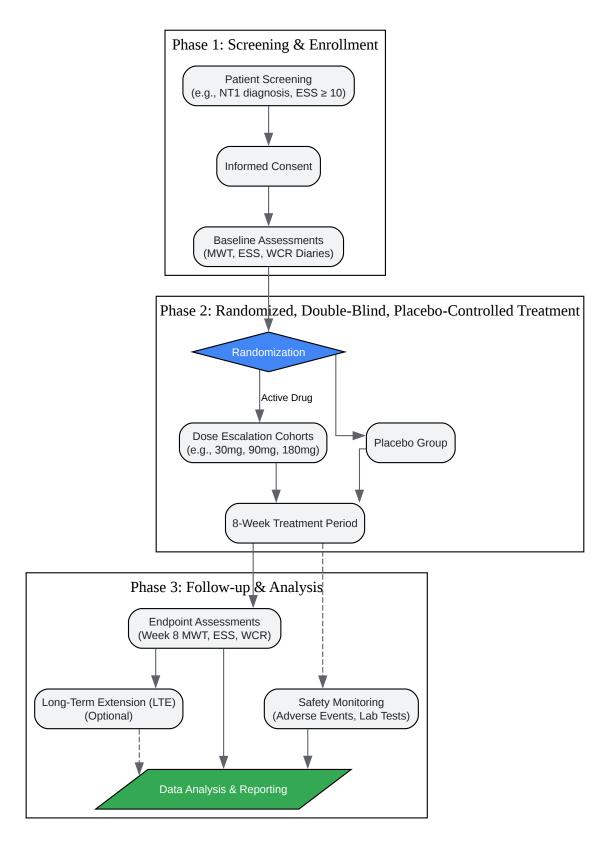


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Caption: Simplified signaling pathway of the Orexin 2 Receptor (OX2R).

Typical Clinical Trial Workflow for an OX2R Agonist





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Caption: A generalized workflow for a Phase 2 clinical trial of an OX2R agonist.



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